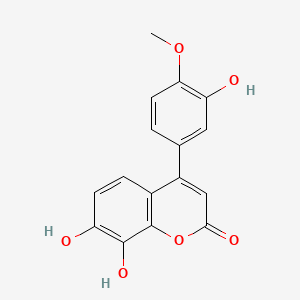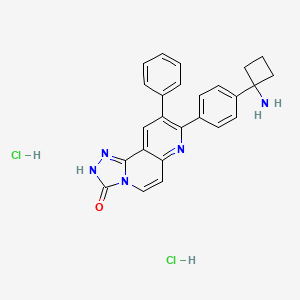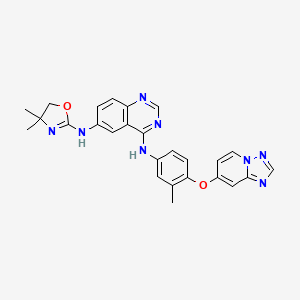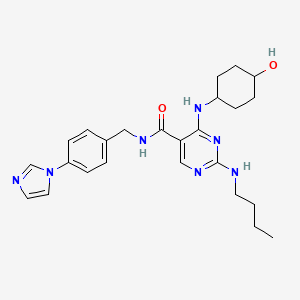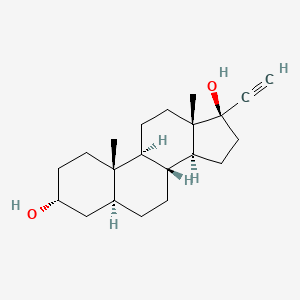
Apoptone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Médecine : This compound est étudié pour son utilisation potentielle dans le traitement des cancers hormonodépendants, tels que le cancer de la prostate et du sein
5. Mécanisme d'action
This compound exerce ses effets en induisant l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses. Il inhibe le gène BCL2, qui traduit les protéines qui empêchent l'apoptose, et stimule l'expression des protéines qui induisent l'apoptose . En outre, this compound régule à la baisse le gène qui code pour la protéine multi-résistante aux médicaments ABCG2 (protéine de résistance au cancer du sein 1), ce qui améliore son efficacité contre les cellules cancéreuses .
Mécanisme D'action
- Apoptone primarily targets the BCL2 gene . BCL2 is involved in regulating apoptosis (programmed cell death). It translates proteins that prevent apoptosis and stimulates the expression of proteins that induce apoptosis .
- Additionally, this compound downregulates the gene responsible for the multi-drug resistant protein ABCG2 (BCRP1) , which is associated with resistance to chemotherapy in breast cancer .
- This compound binds to the androgen receptor (AR) . By doing so, it down-regulates anti-apoptotic genes (such as Bcl-2) and increases the expression of pro-apoptotic genes (such as caspases) .
Target of Action
Mode of Action
Pharmacokinetics
Orientations Futures
Analyse Biochimique
Biochemical Properties
Apoptone (HE3235) appears to bind the androgen receptor (AR), down-regulating anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases . This indicates that this compound (HE3235) plays a significant role in biochemical reactions, particularly those involving the androgen receptor.
Cellular Effects
This compound (HE3235) has been shown to inhibit the growth of LNCaP cells, a line of human prostate cancer cells, in the presence and absence of DHT and/or AED . This suggests that this compound (HE3235) has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound (HE3235) involves binding to the androgen receptor (AR), leading to the down-regulation of anti-apoptotic genes and the up-regulation of pro-apoptotic genes . This suggests that this compound (HE3235) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
This compound (HE3235) has been shown to be active in rodent models of prostate and breast cancer
Metabolic Pathways
Given that this compound (HE3235) appears to bind the androgen receptor (AR) , it is likely that it interacts with enzymes or cofactors involved in androgen receptor signaling.
Subcellular Localization
Given that this compound (HE3235) appears to bind the androgen receptor (AR) , it is likely that it is localized to the nucleus, where the androgen receptor exerts its effects
Méthodes De Préparation
Apoptone est synthétisé par une série de réactions chimiques à partir du 3β-androstanediolLes conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de solvants organiques pour faciliter l'addition du groupe éthynyle
Analyse Des Réactions Chimiques
Apoptone subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des cétones ou des alcools correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés dihydro correspondants.
Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe éthynyle. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions comprennent des cétones, des alcools et des dérivés substitués.
Comparaison Avec Des Composés Similaires
Apoptone est unique par rapport aux autres composés similaires en raison de son mécanisme d'action spécifique et de son origine synthétique. Les composés similaires comprennent :
- 17α-éthynyl-3β-androstanediol
- Éthynylandrostenediol (17α-éthynyl-5-androstenediol)
- Éthandrostate (17α-éthynyl-5-androstenediol 3β-cyclohexanepropionate)
- Éthinylestradiol (17α-éthinylestradiol)
- Éthistérone (17α-éthynyltestostérone)
- 5α-dihydroéthistérone (17α-éthynyldihydrotestostérone) Ces composés présentent des similitudes structurales avec this compound, mais diffèrent par leurs activités biologiques et leurs applications spécifiques.
Propriétés
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXZOYFIHQCBN-JRRMKBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171418 | |
| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
HE3235 is a second generation antitumor agent that causes apoptosis (cell death). HE3235 inhibits the BCL2 gene which translates proteins that prevent apoptosis and stimulates the expression proteins that induce apoptosis. HE3235 also downregulates the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1 – Breast Cancer Resistance Protein1). | |
| Record name | Apoptone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
183387-50-0 | |
| Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HE 3235 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apoptone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APOPTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of HE3235 in castration-resistant prostate cancer (CRPC)?
A: HE3235, an androstenediol analog, demonstrates activity against CRPC through multiple mechanisms. Preclinical studies indicate HE3235 can bind to the androgen receptor (AR), leading to the downregulation of anti-apoptotic genes like Bcl-2 while increasing the expression of pro-apoptotic genes like caspases []. Additionally, HE3235 has been shown to decrease AR expression in LNCaP cells in vitro and in LuCaP 35V xenograft models [, ]. Importantly, HE3235 also reduces intratumoral androgen synthesis, specifically testosterone and dihydrotestosterone, in LuCaP 35V tumors [, ]. This multifaceted approach suggests HE3235 may effectively target various aspects of CRPC progression.
Q2: How does HE3235 affect tumor growth in vivo?
A: HE3235 has demonstrated significant tumor growth inhibition in preclinical models of CRPC. In studies using LuCaP35V xenografts in castrated mice, HE3235 significantly prolonged tumor doubling time and reduced tumor volume, both in the presence and absence of 5'-androstenediol []. Additionally, in a model of CRPC bone metastasis, HE3235 treatment resulted in lower tumored tibiae weights and decreased serum prostate-specific antigen (PSA) levels compared to controls []. These findings suggest HE3235 may be effective in both subcutaneous and bone CRPC.
Q3: Beyond prostate cancer, does HE3235 show activity in other cancer types?
A: Preclinical research suggests HE3235 may have potential in treating other hormone-dependent cancers, specifically breast cancer. In a study using a rat model of MNU-induced mammary tumors, HE3235 treatment alone effectively reduced tumor burden, showing comparable efficacy to tamoxifen and anastrozole []. The combination of HE3235 with docetaxel demonstrated even greater efficacy than any single agent, highlighting its potential as a component of combination therapy [].
Q4: What is known about the pharmacokinetics of HE3235?
A: HE3235 is orally bioavailable, and its pharmacokinetics have been evaluated in a Phase I/II clinical trial. Results from this trial showed that HE3235 exhibits dose-proportional pharmacokinetics with a half-life of approximately 11-14 hours [, ].
Q5: What are the potential implications of HE3235 inhibiting the conversion of d-cholesterol to d-pregnenolone?
A: HE3235's ability to inhibit the conversion of d-cholesterol to d-pregnenolone, a step in steroidogenesis, independent of CYP17 inhibition, suggests a novel mechanism for reducing androgen levels in CRPC []. This finding warrants further investigation as it may offer a distinct approach compared to existing therapies that target androgen biosynthesis.
Q6: What are the next steps in the clinical development of HE3235?
A: While promising preclinical and early clinical data exists, further research is necessary to fully evaluate the therapeutic potential of HE3235. Continued clinical trials are needed to determine the optimal dose, long-term safety profile, and efficacy in larger patient populations. Additionally, investigating the potential for combination therapies with HE3235, as suggested by preclinical findings in breast cancer, could be a valuable avenue for future research [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


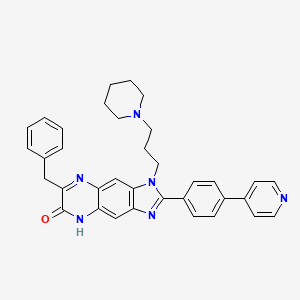
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)

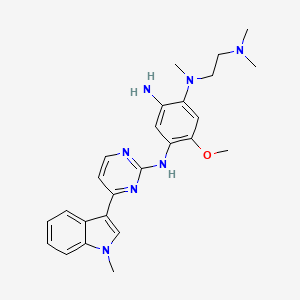
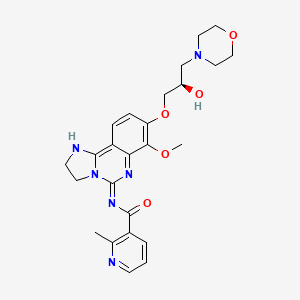
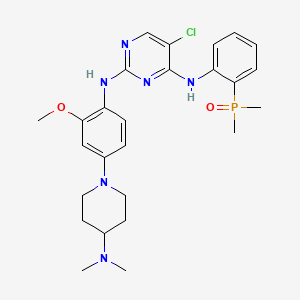
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
